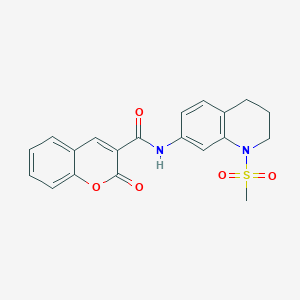

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide, also known as MDL-29951, is a synthetic compound that has shown potential in various scientific research applications.

Applications De Recherche Scientifique

1. Catalytic Synthesis

Xia et al. (2016) explored the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, demonstrating the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives using environmentally friendly methods. This process is significant in the efficient and sustainable production of sulfonyl derivatives including quinoline compounds (Xia et al., 2016).

2. Receptor Antagonists

Hays et al. (1993) synthesized N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide. These compounds were identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, highlighting the potential application of quinoline derivatives in neuropharmacology (Hays et al., 1993).

3. Metabolic Analysis

Richter et al. (2022) conducted an in vitro study to identify phase I and II metabolites of quinoline derivatives. The study focused on the metabolism of these compounds, including ester hydrolysis, highlighting the importance of quinoline compounds in pharmacokinetics and drug metabolism (Richter et al., 2022).

4. Electrophilic Substitution Reactions

Aleksandrov et al. (2020) studied the synthesis of quinoline derivatives and their electrophilic substitution reactions. This research contributes to understanding the chemical properties and reactivity of quinoline compounds, which is essential for their application in synthetic chemistry (Aleksandrov et al., 2020).

5. Photocatalytic and Magnetic Properties

Li et al. (2020) introduced quinoline–imidazole–monoamide ligands in the synthesis of octamolybdate-based complexes. The study demonstrated the electrocatalytic, photocatalytic, and magnetic properties of these complexes, suggesting potential applications in catalysis and materials science (Li et al., 2020).

6. Antimalarial and Antiviral Properties

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoline derivatives, for antimalarial activity. They also examined these compounds' potential as COVID-19 drugs, showcasing the versatility of quinoline compounds in medicinal chemistry (Fahim & Ismael, 2021).

7. Antibacterial and Antifungal Agents

Moussaoui et al. (2021) developed novel quinoline carboxamides with potent antibacterial and antifungal properties. This highlights the role of quinoline derivatives in developing new antimicrobial agents (Moussaoui et al., 2021).

Propriétés

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-8-9-15(12-17(13)22)21-19(23)16-11-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYLOMRJGYEPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)

![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)

![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)